molecular formula C18H22ClN3O B13793238 3-(p-Chloroanilino)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide CAS No. 83850-78-6

3-(p-Chloroanilino)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide

Cat. No.: B13793238
CAS No.: 83850-78-6
M. Wt: 331.8 g/mol
InChI Key: WUDVMOAOYVMPNR-UHFFFAOYSA-N
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Description

3-(p-Chloroanilino)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide is a complex organic compound that belongs to the class of anilides It is characterized by the presence of a chloroaniline group, a dimethylaminoethyl group, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Chloroanilino)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of p-Chloroaniline: This can be achieved by the nitration of chlorobenzene followed by reduction of the nitro group to an amine.

    Acylation: The p-chloroaniline is then acylated with 2-phenylacetyl chloride to form the intermediate 2-phenylacetamide derivative.

    Alkylation: The final step involves the alkylation of the intermediate with 2-(dimethylamino)ethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(p-Chloroanilino)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted anilides depending on the nucleophile used.

Scientific Research Applications

3-(p-Chloroanilino)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(p-Chloroanilino)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroaniline: Similar structure but with the chloro group in a different position.

    4-Chloroaniline: Another isomer with the chloro group in the para position.

    N-(2-(Dimethylamino)ethyl)-2-phenylacetamide: Lacks the chloroaniline group.

Uniqueness

3-(p-Chloroanilino)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

83850-78-6

Molecular Formula

C18H22ClN3O

Molecular Weight

331.8 g/mol

IUPAC Name

2-(4-chloroanilino)-N-[2-(dimethylamino)ethyl]-2-phenylacetamide

InChI

InChI=1S/C18H22ClN3O/c1-22(2)13-12-20-18(23)17(14-6-4-3-5-7-14)21-16-10-8-15(19)9-11-16/h3-11,17,21H,12-13H2,1-2H3,(H,20,23)

InChI Key

WUDVMOAOYVMPNR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C(C1=CC=CC=C1)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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